![molecular formula C13H12ClN3O3 B11837601 N'-(Acetyloxy)[(5-chloroquinolin-8-yl)oxy]ethanimidamide CAS No. 88757-85-1](/img/structure/B11837601.png)
N'-(Acetyloxy)[(5-chloroquinolin-8-yl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is a chemical compound with the molecular formula C14H14ClN3O3 It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom and an acetimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide typically involves the reaction of 5-chloroquinoline-8-ol with acetimidamide in the presence of an acetylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as hydroxyl, amino, or alkoxy groups.
Scientific Research Applications
N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide
- 2-((5-Chloroquinolin-8-yl)oxy)-N-(propionyloxy)acetimidamide
Uniqueness
N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the acetimidamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
88757-85-1 |
|---|---|
Molecular Formula |
C13H12ClN3O3 |
Molecular Weight |
293.70 g/mol |
IUPAC Name |
[[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] acetate |
InChI |
InChI=1S/C13H12ClN3O3/c1-8(18)20-17-12(15)7-19-11-5-4-10(14)9-3-2-6-16-13(9)11/h2-6H,7H2,1H3,(H2,15,17) |
InChI Key |
IZFPHCUWICYFPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON=C(COC1=C2C(=C(C=C1)Cl)C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


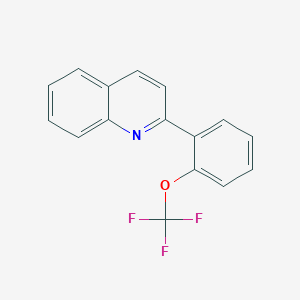
![7-Chloro-8-iodo-2-methylimidazo[1,2-A]pyridine](/img/structure/B11837523.png)
![3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11837528.png)
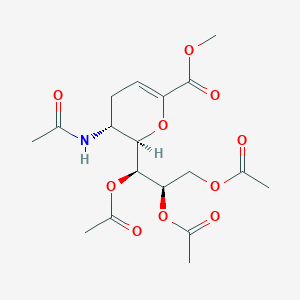


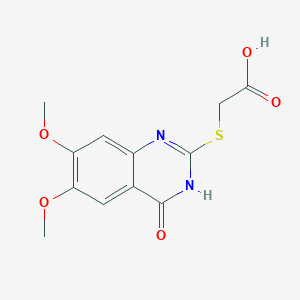

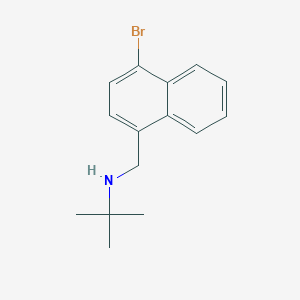
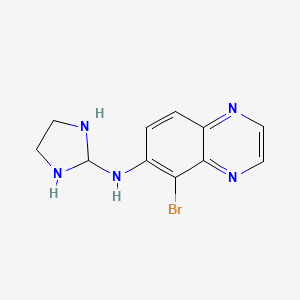


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophene-3-carbaldehyde](/img/structure/B11837593.png)
![6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11837597.png)
